molecular formula C7H7FO2 B1301868 2-Fluoro-6-methoxyphenol CAS No. 73943-41-6

2-Fluoro-6-methoxyphenol

Cat. No. B1301868
Key on ui cas rn: 73943-41-6
M. Wt: 142.13 g/mol
InChI Key: YZNHPLVFLRSVHY-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(2-Fluoro-6-methoxyphenoxy)-1-nitrobenzene (0.84 g, 64%) was prepared from 2-fluoro-6-methoxyphenol (0.78 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(2-fluoro-6-methoxyphenoxy)aniline (0.63 g, 85%) following general procedure C. N-2-(2-Fluoro-6-methoxyphenoxy)phenyl)-N′-(thiazol-2-yl)urea (114 mg, 63%) was prepared from 2-(2-fluoro-6-methoxyphenoxy)aniline (117 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
2-(2-fluoro-6-methoxyphenoxy)aniline
Quantity
117 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
2-(2-fluoro-6-methoxyphenoxy)aniline
Quantity
0.63 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[OH:10].F[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19].FC1C=CC=C([O:36][CH3:37])C=1OC1C=CC=CC=1N.[NH2:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[C:3]=1[O:10][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19].[S:40]1[CH:41]=[CH:42][N:43]=[C:39]1[NH:38][C:37](=[O:36])[NH2:18]

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)OC)O
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
2-(2-fluoro-6-methoxyphenoxy)aniline
Quantity
117 mg
Type
reactant
Smiles
FC1=C(OC2=C(N)C=CC=C2)C(=CC=C1)OC
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
2-(2-fluoro-6-methoxyphenoxy)aniline
Quantity
0.63 g
Type
reactant
Smiles
FC1=C(OC2=C(N)C=CC=C2)C(=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=C(C=CC=C2)[N+](=O)[O-])C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 64%
Name
Type
product
Smiles
S1C(=NC=C1)NC(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 114 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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